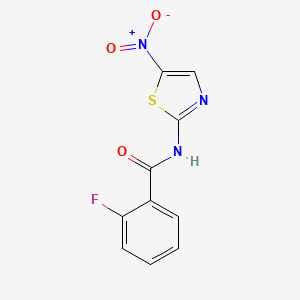

2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

319-40-4 |

|---|---|

Molecular Formula |

C10H6FN3O3S |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

2-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C10H6FN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) |

InChI Key |

CTIDJNBVISHIEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Fluoro N 5 Nitro 2 Thiazolyl Benzamide

Retrosynthetic Analysis of the 2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide Molecular Structure

A retrosynthetic analysis of this compound simplifies the complex structure into readily available starting materials. The central feature of the target molecule is an amide bond. Disconnection of this amide bond (C-N bond) is a logical first step, yielding two primary synthons: a 2-fluorobenzoyl precursor and a 2-amino-5-nitrothiazole (B118965) precursor.

This disconnection leads to the identification of 2-fluorobenzoyl chloride and 2-amino-5-nitrothiazole as the key starting materials. This approach is the most direct and common strategy for the formation of N-acyl-2-aminothiazoles. The feasibility of this strategy relies on the commercial availability or straightforward synthesis of these two precursor molecules.

Conventional Synthetic Pathways to this compound

The forward synthesis, guided by the retrosynthetic analysis, primarily involves the formation of the amide linkage between the two key precursors.

Amidation Reactions involving 2-Fluorobenzoyl Chloride and 2-Amino-5-nitrothiazole

The most conventional and widely employed method for the synthesis of this compound is the acylation of 2-amino-5-nitrothiazole with 2-fluorobenzoyl chloride. This reaction is a classic example of a nucleophilic acyl substitution. The amino group of the 2-amino-5-nitrothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-fluorobenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.

This reaction is analogous to the synthesis of nitazoxanide (B1678950), a structurally related compound, where 2-acetoxybenzoyl chloride is reacted with 2-amino-5-nitrothiazole.

Role of Reaction Conditions and Catalysis in Synthetic Yield and Purity

The efficiency and outcome of the amidation reaction are significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, the presence of a base, and the reaction temperature.

Solvent: Aprotic solvents such as acetone, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction without participating in it.

Base: The reaction typically requires a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. Common bases include pyridine (B92270) or triethylamine. The base scavenges the proton from the nitrogen of the amino group after it attacks the acyl chloride, and also neutralizes the liberated HCl, driving the reaction to completion.

Temperature: The reaction is often carried out at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature, to ensure a reasonable reaction rate without promoting side reactions.

While direct catalytic methods for this specific amidation are not extensively reported, the use of a base is crucial and can be considered a form of promotion for the reaction. The purity of the final product is often enhanced by recrystallization from a suitable solvent, such as ethanol (B145695).

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues allows for the exploration of structure-activity relationships. Modifications can be introduced on both the benzamide (B126) and the thiazole (B1198619) moieties.

Modifications on the Benzamide Moiety (e.g., fluoro- and nitro-substitutions)

A variety of analogues can be synthesized by using different substituted benzoyl chlorides in the amidation reaction with 2-amino-5-nitrothiazole. The position and nature of the substituents on the phenyl ring can be varied.

For instance, the synthesis of N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives demonstrates the feasibility of introducing various substituents on the benzamide ring. Similarly, studies on N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide highlight the influence of the nitro group's position on the compound's properties. mdpi.com The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives further illustrates the extensive modifications possible on the benzamide portion.

| Substituent on Benzoyl Chloride | Resulting Analogue |

| 4-Fluoro | 4-Fluoro-N-(5-nitro-2-thiazolyl)benzamide |

| 4-Nitro | 4-Nitro-N-(5-nitro-2-thiazolyl)benzamide |

| 2-Chloro-5-nitro | 2-Chloro-5-nitro-N-(5-nitro-2-thiazolyl)benzamide |

| 4-(Trifluoromethyl) | N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide. derpharmachemica.com |

Modifications on the Thiazole Moiety (e.g., nitro- and halogeno-substitutions at position 5)

Modifications to the thiazole ring, particularly at the 5-position, provide another avenue for creating structural diversity. The synthesis of these analogues typically involves the preparation of the appropriately substituted 2-aminothiazole (B372263) precursor, followed by amidation.

The synthesis of 5-substituted-2-aminothiazoles can be achieved through various methods, including halogenation of 2-aminothiazole followed by nucleophilic substitution. For example, bromination of 2-aminothiazole yields 2-amino-5-bromothiazole, which can then be used in subsequent reactions. The synthesis of 2-amino-5-nitrothiazole itself can be a multi-step process.

| Substituent at Position 5 of 2-Aminothiazole | Starting 2-Aminothiazole Derivative |

| -NO2 | 2-Amino-5-nitrothiazole |

| -Br | 2-Amino-5-bromothiazole |

| -Cl | 2-Amino-5-chlorothiazole |

These substituted 2-aminothiazoles can then be reacted with 2-fluorobenzoyl chloride to yield the corresponding analogues of this compound.

Diversification at the Linker Region

The amide bond serves as the critical linker in this compound, and its formation is a key step in the synthesis. Diversification of this linker region, though centered on the amide functional group in this specific molecule, can be conceptually explored through various synthetic strategies that allow for the introduction of diverse structural motifs. This can be achieved by modifying the coupling partners—the carboxylic acid and the amine—prior to the amide bond formation.

One common approach involves the reaction of an activated carboxylic acid derivative with 2-amino-5-nitrothiazole. The activation of 2-fluorobenzoic acid can be accomplished using various coupling agents.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Activating Group | Byproducts |

| Thionyl chloride (SOCl₂) | Acyl chloride | SO₂ and HCl |

| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | Substituted urea |

| HOBt/HBTU | Activated ester | HOBt and tetramethylurea |

For instance, the synthesis could proceed by converting 2-fluorobenzoic acid to 2-fluorobenzoyl chloride using thionyl chloride. The subsequent reaction of the acyl chloride with 2-amino-5-nitrothiazole in the presence of a base, such as pyridine or triethylamine, would yield the desired product.

Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), can facilitate the amide bond formation under milder conditions. These reagents are particularly useful when dealing with sensitive functional groups.

Diversification can be systematically introduced by varying the substituents on the benzoyl moiety. For example, employing different isomers of fluorobenzoic acid (e.g., 3-fluoro- or 4-fluorobenzoic acid) or introducing other functional groups on the phenyl ring would lead to a library of analogues. While the core structure of the user-specified compound is fixed, this conceptual diversification is crucial in medicinal chemistry for optimizing biological activity.

Emerging and Green Chemistry Approaches in the Synthesis of Related Heterocyclic Compounds

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methodologies. These "green chemistry" approaches are increasingly being applied to the synthesis of heterocyclic compounds, including those related to thiazoles. nih.gov While specific green synthesis routes for this compound are not extensively documented, principles from related syntheses can be applied.

The use of greener solvents, catalysts, and energy sources are central to these emerging strategies. researchgate.net For the synthesis of thiazole rings, which is a key component of the target molecule, several green methods have been reported. These include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of thiazole derivatives. nih.govresearchgate.net This technique offers a more energy-efficient alternative to conventional heating.

Ultrasound-assisted synthesis: Sonochemistry, or the use of ultrasound, has also been employed to promote the synthesis of thiazoles and other heterocyclic systems. tandfonline.com This method can enhance reaction rates and often leads to cleaner products. tandfonline.com

Use of green catalysts: The development of reusable and non-toxic catalysts is a cornerstone of green chemistry. For instance, the use of reusable NiFe₂O₄ nanoparticles has been reported to catalyze the one-pot synthesis of thiazole scaffolds. acs.org

Solvent-free reactions: Conducting reactions in the absence of a solvent or in environmentally friendly solvents like water or ethanol minimizes the generation of volatile organic compounds. researchgate.net

In the context of synthesizing the amide linker of this compound, enzymatic catalysis presents a green alternative to traditional chemical coupling agents. Lipases, for example, can be used to catalyze the formation of amide bonds under mild conditions.

Furthermore, flow chemistry is an emerging technology that offers enhanced safety, efficiency, and scalability for chemical reactions. The synthesis of nitroaromatic compounds, a key feature of the target molecule, can be performed more safely in continuous flow reactors, minimizing the risks associated with handling potentially hazardous reagents and intermediates.

Table 2: Comparison of Conventional and Green Synthetic Approaches for Related Heterocyclic Compounds

| Feature | Conventional Methods | Green Chemistry Approaches |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |

| Solvents | Often volatile organic compounds (VOCs) | Water, ethanol, ionic liquids, or solvent-free |

| Catalysts | Often stoichiometric and/or toxic reagents | Recyclable catalysts (e.g., nanoparticles), biocatalysts |

| Reaction Time | Can be lengthy (hours to days) | Often significantly shorter (minutes to hours) |

| Waste Generation | Can be substantial | Minimized through atom economy and catalyst recycling |

While the direct application of these green methods to the synthesis of this compound requires further research, they represent a promising direction for the future development of more sustainable synthetic routes for this and related compounds. The principles of green chemistry are increasingly guiding the design of synthetic pathways in both academic and industrial settings. bohrium.com

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Fluoro N 5 Nitro 2 Thiazolyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution.

¹H NMR Spectroscopy : The proton NMR spectrum of 2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide would provide key information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum would be of particular interest. The protons on the fluorobenzoyl ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The single proton on the thiazole (B1198619) ring would likely appear as a singlet in the downfield region due to the electron-withdrawing effects of the adjacent nitro and amide groups. The amide proton (N-H) would typically present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would complement the ¹H NMR data by showing the number of distinct carbon environments. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹JCF), which is a characteristic feature. The carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift. The carbons of the thiazole ring would also have distinct chemical shifts influenced by the nitro group and the amide linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide N-H | 10.0 - 12.0 (broad singlet) | - |

| Benzoyl C-H | 7.2 - 8.2 (multiplets) | 115 - 140 |

| Thiazole C-H | 8.5 - 9.0 (singlet) | 140 - 150 |

| Benzoyl C-F | - | 158 - 165 (doublet, ¹JCF) |

| Benzoyl C=O | - | 160 - 170 |

| Thiazole C-NO₂ | - | 145 - 155 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional moieties.

Key expected vibrational frequencies include:

N-H Stretching: A peak in the range of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

NO₂ Stretching: Two distinct peaks for the asymmetric and symmetric stretching of the nitro group, typically found around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-F Stretching: An absorption in the region of 1000-1400 cm⁻¹ indicating the presence of the carbon-fluorine bond.

Aromatic C-H and C=C Stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Amide N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Amide C=O Stretch | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm its molecular weight.

The fragmentation pattern would likely involve the cleavage of the amide bond, leading to characteristic fragment ions. Common fragmentation pathways could include the loss of the fluorobenzoyl group or the 5-nitro-2-thiazolyl moiety. The presence of the fluorine and nitro groups would also influence the fragmentation, potentially leading to the loss of NO₂ or F radicals.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. In the solid state of this compound, the amide N-H group is expected to act as a hydrogen bond donor, while the carbonyl oxygen, the nitro group oxygens, and the thiazole nitrogen atom could act as hydrogen bond acceptors. These interactions would lead to the formation of a specific supramolecular architecture, such as chains or sheets. In a similar structure, 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, molecules are linked by N—H⋯N hydrogen bonds into inversion dimers. nih.gov

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV/Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the extended conjugated system involving the benzoyl and nitrothiazole rings would likely result in strong absorption in the UV region. The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity.

Computational and Theoretical Investigations of 2 Fluoro N 5 Nitro 2 Thiazolyl Benzamide

Quantum Chemical Calculations of Electronic Properties and Reactivity (e.g., HOMO-LUMO energy gaps)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. These calculations provide valuable information about molecular structure, stability, and reactivity. A key aspect of these studies is the analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govresearchgate.net A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For molecules with similar structures, such as 2-bromo-5-nitrothiazole, quantum chemical calculations have been used to determine the HOMO-LUMO energy gap and other thermodynamic properties. researchgate.net These studies help in understanding intramolecular charge transfer and the non-linear optical properties of the compound. researchgate.net The electronic absorption spectra can also be predicted using Time-Dependent DFT (TD-DFT) calculations, which correlate with the HOMO-LUMO energy gap. nih.gov

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Benzamide (B126) | - | - | 5.611 | DFT |

| 2-thioxothiazolidin-4-one derivatives | - | - | 2.8-3.4 | B3LYP/6-31G++ |

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is extensively used in drug design to understand how a ligand, such as 2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide, might interact with a biological target, typically a protein or enzyme. semanticscholar.org The process involves predicting the binding mode and affinity, often expressed as a docking score, which estimates the binding energy. bu.edu.egnih.gov

Derivatives of N-(5-nitrothiazol-2-yl)-carboxamide have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. bu.edu.egnih.gov In such studies, the ligand is placed in the active site of the protein, and various conformations are sampled to find the most stable binding pose. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed. bu.edu.egnih.gov For instance, in a study of N-(5-nitrothiazol-2-yl)-carboxamido derivatives, a docking score of -6.94 kcal/mol was reported for a promising compound, indicating a strong binding affinity to the SARS-CoV-2 Mpro. nih.gov

Similarly, nitro-substituted benzamide derivatives have been evaluated for their anti-inflammatory activity by docking them into the active site of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net These simulations revealed that the number and orientation of nitro groups significantly influence the binding efficiency. nih.gov

| Compound Series | Biological Target | Representative Docking Score (kcal/mol) |

|---|---|---|

| N-(5-nitrothiazol-2-yl)-carboxamido derivatives | SARS-CoV-2 Mpro | -6.94 |

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides | E. coli dihydroorotase | -7.4 |

| Imidazolo-triazole hydroxamic acid derivatives | HDAC2 | -8.7 |

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are often employed to validate the results of molecular docking and to provide a more dynamic picture of the ligand-target interactions. semanticscholar.org

Following a docking study, the predicted ligand-protein complex can be subjected to an MD simulation, typically for a duration of nanoseconds. nih.gov This simulation allows for the assessment of the stability of the complex under physiological conditions. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). The RMSD measures the average deviation of the protein-ligand complex from its initial docked conformation, with a stable RMSD value indicating a stable binding mode. The RMSF, on the other hand, highlights the flexibility of different regions of the protein.

For example, MD simulations of N-(5-nitrothiazol-2-yl)-carboxamido derivatives complexed with SARS-CoV-2 Mpro have shown great stability within the binding pocket for up to 40 nanoseconds. bu.edu.eg Such simulations provide confidence in the predicted binding mode and the specific interactions observed. bu.edu.eg

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are used to predict the activity of new compounds based on their structural features.

The development of a QSAR model typically involves a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

A study on 2-aryl-5-nitro-1H-indole derivatives as efflux pump inhibitors successfully developed a QSAR model using genetic algorithms and partial least squares analysis. nih.gov The model revealed that the inhibitory activity could be improved by increasing the molecular volume and the Mulliken atomic charge on a specific carbon atom, while decreasing the dipole moment. nih.gov Such models can be instrumental in guiding the design of more potent analogs of this compound.

Pharmacophore Modeling for Key Interaction Features

Pharmacophore modeling is a crucial aspect of ligand-based drug design. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

The process of pharmacophore modeling involves identifying the key interaction features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are common to a set of active molecules. This model can then be used as a 3D query to screen large compound libraries to identify new molecules that possess the required features and are therefore likely to be active.

For instance, the design of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as SARS-CoV-2 Mpro inhibitors was based on the pharmacophoric features of a known co-crystallized inhibitor. bu.edu.eg By understanding the essential interactions, researchers can rationally design new compounds with improved activity and selectivity. bu.edu.eg

Exploration of Biological Activities and Underlying Mechanisms of Action of this compound (Non-Clinical Focus)

Extensive literature searches for the chemical compound this compound did not yield specific research data pertaining to its biological activities and mechanisms of action as outlined in the requested structure. The available scientific literature predominantly focuses on its close structural analog, Nitazoxanide (B1678950), which features an acetoxy group at the 2-position of the benzamide ring, and its active metabolite, Tizoxanide (B1683187), which has a hydroxyl group at the same position.

While research on analogs of Nitazoxanide has included the synthesis of compounds with various substitutions on the aromatic ring, including fluoro substituents, specific in vitro biological activity profiling and mechanistic studies for this compound are not available in the public domain. Consequently, the following sections on its antiprotozoal, antimicrobial, antiviral, enzyme inhibition, and receptor-modulating activities, as well as its cellular and subcellular effects, could not be populated with the required detailed research findings and data tables.

Further research is required to elucidate the specific biological profile of this compound.

Exploration of Biological Activities and Underlying Mechanisms of Action Non Clinical Focus

Identification and Validation of Molecular Targets

The mechanism of action for thiazolide compounds is primarily understood through studies of the flagship drug, Nitazoxanide (B1678950). It is hypothesized that 2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide shares key molecular targets with these related compounds. The principal target is the enzyme Pyruvate (B1213749):ferredoxin oxidoreductase (PFOR). mdpi.com This enzyme is crucial for the anaerobic energy metabolism of a wide range of protozoa and anaerobic bacteria. mdpi.comnih.gov Its inhibition disrupts the pyruvate decarboxylation process, which is essential for the formation of acetyl-CoA, thereby halting the pathogen's energy production. mdpi.com

In addition to PFOR, research into nitazoxanide and its analogs has identified other potential molecular targets that could contribute to their broad-spectrum activity. These include enzymes involved in parasite metabolism and structure. For instance, some analogs have been shown to interact with protein disulfide isomerase (PDI) and the bifunctional enzyme glucose-6-phosphate dehydrogenase::6-Phosphogluconolactonase (GlG6PD::6PGL), which is a target in the parasite Giardia lamblia. mdpi.com Furthermore, computational in silico studies have suggested that nitazoxanide analogs may also bind to bacterial dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating additional mechanisms of action. nih.gov

While these findings provide a strong foundation for understanding the potential activity of this compound, specific enzymatic assays and target validation studies for this particular compound have not been detailed in the reviewed scientific literature.

Table 1: Potential Molecular Targets for Thiazolide Compounds

| Target Enzyme | Function | Pathogen Type | Reference |

|---|---|---|---|

| Pyruvate:ferredoxin oxidoreductase (PFOR) | Anaerobic energy metabolism | Anaerobic Bacteria & Protozoa | mdpi.comnih.govmdpi.com |

| Glucose-6-phosphate dehydrogenase::6-Phosphogluconolactonase (GlG6PD::6PGL) | Pentose Phosphate Pathway | Giardia lamblia | mdpi.com |

| Protein Disulfide Isomerase (PDI) | Protein folding | Protozoa | mdpi.com |

| Dihydrofolate Reductase (DHFR) | Folic acid synthesis | Bacteria | nih.gov |

In Vivo Efficacy Studies in Animal Models

In vivo studies in appropriate animal models are essential to confirm the therapeutic potential of any new anti-infective agent. For the thiazolide class, various animal models have been employed to demonstrate efficacy against parasitic and bacterial infections. Although specific in vivo data for this compound is not available, the performance of other novel analogs in these models offers insight into its potential.

Assessing Compound Impact on Pathogen Load or Disease Progression

The primary goal of in vivo efficacy studies is to measure a compound's ability to reduce the number of pathogens or ameliorate disease symptoms in an infected host. For example, a study involving a new nitazoxanide analog, 4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, utilized a CD-1 mouse model of giardiasis. researchgate.net The efficacy was quantified by measuring the reduction in the parasite load in the intestines of treated animals compared to a control group. researchgate.net In this study, the analog demonstrated a 97.2% elimination of the parasite load at a specific concentration. researchgate.net

Similarly, for bacterial pathogens, murine and hamster models of Clostridioides difficile infection are commonly used. researchgate.net In these models, efficacy is assessed by monitoring survival rates, reduction in clinical signs such as diarrhea, and quantifying the bacterial burden in the cecum and colon. The success of other thiazolides in these models suggests a potential application for this compound against similar pathogens.

Table 2: Examples of In Vivo Efficacy of Nitazoxanide Analogs

| Compound | Animal Model | Pathogen | Key Finding | Reference |

|---|---|---|---|---|

| 4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | CD-1 Mice | Giardia lamblia | 97.2% elimination of intestinal parasite load. | researchgate.net |

Investigation of Organ-Specific Distribution in Research Animals

Understanding the pharmacokinetic profile and organ distribution of a compound is critical to ensuring it reaches the site of infection in therapeutic concentrations. Pharmacokinetic studies on a new nitazoxanide analog in Wistar rats revealed a large volume of distribution, indicating that the compound spreads effectively into body tissues beyond the bloodstream. researchgate.net This is a promising characteristic for treating systemic or deep-seated infections.

However, specific studies detailing the organ-specific distribution and tissue concentration of this compound in research animals are not present in the currently available scientific literature. Such investigations would be a necessary step in its preclinical development to determine its suitability for treating infections in specific organs or tissues.

Structure Activity Relationship Sar and Structure Target Relationship Str Studies

Systematic Modificational Approaches and Their Impact on Biological Activity

Systematic modifications of the 2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide scaffold have been explored to understand the contribution of different structural components to its biological activity. These modifications can be broadly categorized into alterations of the benzamide (B126) "tail" and the nitrothiazole "head".

The benzamide portion of the molecule is highly amenable to modification. Alterations to the phenyl ring, including the introduction of various substituents, have been shown to significantly influence the compound's activity. For instance, the parent compound in many related studies, nitazoxanide (B1678950), features a 2-acetoxy group on the benzamide ring. The in vivo hydrolysis of this ester to the corresponding 2-hydroxy derivative, tizoxanide (B1683187), is crucial for its activity. nih.govpharmaffiliates.com This highlights the importance of the substituent at the 2-position of the benzamide ring.

Modifications of the 5-nitrothiazole (B1205993) "head" have also been investigated. The 5-nitro group is a critical feature for the activity of many compounds in this class. nih.gov However, some studies have shown that it can be replaced with other electron-withdrawing groups, such as halogens, without a complete loss of activity, and in some cases, leading to compounds with different activity profiles. nih.govnih.gov

The following table summarizes the impact of systematic modifications on the biological activity of N-(5-nitro-2-thiazolyl)benzamide derivatives, drawing inferences for the 2-fluoro analogue.

| Molecular Scaffold | Modification | General Impact on Biological Activity | Reference |

| Benzamide Ring | Substitution at the 2-position (e.g., -OH, -OAc) | Crucial for activity; the 2-hydroxy form is often the active metabolite. | nih.gov |

| Substitution at other positions on the phenyl ring | Tolerated and can modulate activity and selectivity. | nih.gov | |

| Thiazole (B1198619) Ring | Replacement of the 5-nitro group | Generally leads to reduced activity, though replacement with halogens can retain some activity. | nih.govnih.govnih.gov |

| Substitution at the 4-position of the thiazole ring | Can influence activity through steric and electronic effects, potentially by altering the orientation of the 5-nitro group. | nih.gov |

Identification of Key Pharmacophoric Elements for Specific Target Interactions

The pharmacophore of a drug molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For the N-(5-nitro-2-thiazolyl)benzamide class of compounds, several key pharmacophoric elements have been identified, primarily through studies of nitazoxanide and its interactions with its target, pyruvate (B1213749):ferredoxin oxidoreductase (PFOR). nih.govnih.gov

The key pharmacophoric features include:

An electron-withdrawing group at the 5-position of the thiazole ring: The nitro group is a strong electron-withdrawing group that is crucial for the mechanism of action of nitazoxanide. nih.gov

The thiazole ring: This heterocyclic system acts as a scaffold for the key substituents.

An amide linker: The amide bond connects the thiazole head to the benzamide tail and is involved in the resonance stabilization of the active anionic form of the molecule. nih.gov

The biologically active form of the related compound, tizoxanide (the 2-hydroxy analogue), is an anion where the negative charge is delocalized across the amide and the nitrothiazole system. nih.gov This delocalized anion is believed to be the species that interacts with the target enzyme.

Influence of Substituent Nature, Position, and Electronic Properties on Efficacy and Selectivity

The nature, position, and electronic properties of substituents on both the benzamide and thiazole rings play a pivotal role in determining the efficacy and selectivity of these compounds.

Substituents on the Benzamide Ring: The substituent at the 2-position of the benzamide ring has a profound effect on activity. In the case of nitazoxanide, the 2-acetoxy group serves as a prodrug moiety, being hydrolyzed to the active 2-hydroxy form (tizoxanide). The 2-fluoro substituent in this compound would be expected to influence the electronic properties of the benzamide ring and potentially the acidity of the amide proton, which could affect the formation of the active anion. Fluorine is a strongly electronegative atom, and its presence could enhance the acidity of the amide proton, potentially leading to a higher concentration of the active anionic form at physiological pH.

Studies on other positions of the phenyl ring have shown that both electron-donating and electron-withdrawing groups can be tolerated, with their effects on activity being dependent on their specific nature and position. beilstein-journals.org

Substituents on the Thiazole Ring: The 5-nitro group is a dominant feature for the activity against certain targets like PFOR. nih.gov Its strong electron-withdrawing nature is key to the proposed mechanism of action. Replacing the nitro group with other substituents, such as a methyl or even a hydrogen atom, generally leads to a significant decrease in activity against these targets. nih.gov However, replacement with other electron-withdrawing groups like halogens has been shown to yield compounds with retained, albeit sometimes altered, biological activity. nih.gov

The electronic properties of the substituents are critical. Electron-withdrawing groups on the thiazole ring enhance the acidity of the amide proton, facilitating the formation of the active anion. Conversely, electron-donating groups would be expected to decrease the acidity and, consequently, the activity.

The following table summarizes the influence of substituent properties on the activity of N-(5-nitro-2-thiazolyl)benzamide derivatives.

| Position | Substituent Nature | Electronic Property | General Impact on Efficacy | Reference |

| Benzamide Ring (2-position) | Fluoro (-F) | Electron-withdrawing | Potentially enhances activity by increasing amide acidity. | Inferred |

| Benzamide Ring (other positions) | Various | Electron-donating or withdrawing | Modulates activity and selectivity. | beilstein-journals.org |

| Thiazole Ring (5-position) | Nitro (-NO2) | Strongly electron-withdrawing | Generally essential for high potency. | nih.gov |

| Thiazole Ring (5-position) | Halogen (-Br, -Cl) | Electron-withdrawing | Can retain activity, sometimes with a different profile. | nih.govnih.gov |

| Thiazole Ring (5-position) | Methyl (-CH3), Hydrogen (-H) | Electron-donating/Neutral | Generally leads to a significant decrease in activity. | nih.gov |

Development of Predictive SAR Models for Rational Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for the rational design of new compounds with improved activity. For N-(5-nitro-2-thiazolyl)benzamide derivatives, QSAR studies have been employed to identify the key molecular descriptors that correlate with their biological activity. nih.gov

These models often utilize a variety of descriptors, including:

Electronic descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges, which can quantify the electronic effects of different substituents.

Steric descriptors: Such as molar volume and surface area, which describe the size and shape of the molecule.

Topological descriptors: Which describe the connectivity and branching of the molecule.

For the broader class of nitroaromatic antiparasitic drugs, QSAR studies have highlighted the importance of electronic parameters, confirming the role of the electron-withdrawing nitro group in their mechanism of action. nih.gov The development of predictive 2D and 3D-QSAR models for this class of compounds can aid in the in silico screening of virtual libraries and guide the synthesis of novel analogues with enhanced potency. nih.govnih.gov While specific QSAR models for this compound are not extensively reported, the principles derived from related compounds can be applied to its future development. The insights gained from such models can help in predicting the activity of unsynthesized derivatives, thereby saving time and resources in the drug discovery process.

Advanced Analytical Methodologies for 2 Fluoro N 5 Nitro 2 Thiazolyl Benzamide in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

A high-performance liquid chromatography (HPLC) method with UV detection is a primary technique for assessing the purity and quantifying "2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide" in bulk substance and research formulations. The development of such a method would focus on achieving a sharp, well-resolved peak for the analyte, free from interference from impurities or degradation products.

Based on methods developed for other N-substituted benzamides, a reverse-phase HPLC system would likely be effective. nih.govnih.gov The chromatographic separation could be optimized using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. waters.com Adjusting the pH of the mobile phase and the gradient or isocratic elution profile would be critical to achieving optimal separation.

Hypothetical HPLC Method Parameters:

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Elution | Isocratic (e.g., 60:40 Acetonitrile:Water) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength determined by the UV spectrum of the compound |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation Parameters (based on general guidelines):

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Samples (non-human)

For the determination of trace amounts of "this compound" in non-human biological samples (e.g., plasma, tissue homogenates), a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would provide the necessary sensitivity and selectivity. ijper.org This technique is essential for pharmacokinetic and metabolism studies in a research setting.

The method would involve sample preparation to extract the analyte from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection. A protein precipitation or liquid-liquid extraction step would likely be employed for sample clean-up. ijper.org The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.

Proposed LC-MS/MS Method Details:

| Parameter | Proposed Condition |

| Sample Preparation | Protein precipitation with acetonitrile or liquid-liquid extraction. |

| Chromatography | Reverse-phase UPLC/HPLC with a C18 column. |

| Mobile Phase | A gradient of acetonitrile and water, both containing 0.1% formic acid. |

| Ionization Source | Electrospray Ionization (ESI), likely in negative ion mode due to the nitro group. |

| MS Detection | Triple quadrupole mass spectrometer operating in MRM mode. |

Example MRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M-H]⁻ | Fragment 1 | Optimized value |

| This compound | [M-H]⁻ | Fragment 2 | Optimized value |

| Internal Standard (IS) | [M-H]⁻ or [M+H]⁺ | Fragment(s) | Optimized value |

The validation of such a bioanalytical method would need to assess parameters like matrix effects, recovery, and stability of the analyte in the biological matrix. nih.govnih.gov

Spectrophotometric and Fluorometric Assay Development for Detection

While HPLC and LC-MS/MS provide detailed quantitative data, simpler spectrophotometric or fluorometric assays can be developed for rapid detection or high-throughput screening purposes.

Spectrophotometry:

A UV-Vis spectrophotometric method could be developed based on the chromophoric nature of "this compound." The presence of the nitrothiazole and benzamide (B126) moieties would likely result in a distinct UV absorption profile. The method would involve dissolving the compound in a suitable solvent and measuring the absorbance at the wavelength of maximum absorption (λmax). The concentration can be determined using a calibration curve based on Beer-Lambert law. While simple and cost-effective, this method may lack the specificity for complex samples.

Fluorometry:

If the compound exhibits native fluorescence or can be derivatized to produce a fluorescent product, a fluorometric assay could be developed. This would offer higher sensitivity and selectivity compared to spectrophotometry. The development would involve determining the optimal excitation and emission wavelengths. For non-fluorescent compounds, derivatization with a fluorogenic reagent could be explored.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

Key strategies for designing next-generation analogues include:

Substitution Pattern Modification: The position and nature of substituents on the benzamide (B126) ring are critical. Studies on related compounds have shown that small, lipophilic groups such as chloro (–Cl), trifluoromethyl (–CF3), and cyano (–CN) can increase potency. nih.govnih.gov A systematic synthesis campaign could explore the introduction of various electron-withdrawing and electron-donating groups at the ortho-, meta-, and para-positions relative to the amide linkage to optimize activity.

Fluorine Bioisosteres: Replacing the fluorine atom with other functional groups of similar size and electronic properties (bioisosteres) could fine-tune the molecule's binding interactions and metabolic stability.

Scaffold Hopping: While the N-(5-nitro-2-thiazolyl) core is often considered essential for the antimicrobial activity of this class, exploring alternative heterocyclic systems could lead to compounds with novel mechanisms of action or improved safety profiles. nih.gov However, research indicates that the 2-amino-5-nitrothiazole (B118965) ring is well-suited for activity and has been challenging to replace effectively. nih.gov

The synthesis of these new analogues would likely follow established methods, involving the coupling of appropriately substituted benzoic acids with 2-amino-5-nitrothiazole via the formation of a benzoyl chloride or through the use of coupling agents. nih.gov

Table 1: Proposed Analogues and Rationale for Synthesis

| Proposed Analogue Modification | Rationale | Potential Advantage |

|---|---|---|

| Introduction of a second halogen (e.g., 4-Chloro-2-fluoro-) | Halogens can enhance binding affinity and modulate lipophilicity. Dichloro-analogues of related compounds showed high potency. nih.gov | Increased target binding and cellular permeability. |

| Addition of a methoxy (B1213986) group (e.g., 2-Fluoro-4-methoxy-) | Methoxy substituents have been shown to markedly increase the activity of NTZ analogues. nih.gov | Enhanced biological activity. |

| Replacement of the phenyl ring with a pyridine (B92270) ring | To explore the impact of a heterocyclic core on activity and physicochemical properties. nih.gov | Altered solubility, target specificity, and ADME properties. |

| Modification of the amide linker | The amide -NH group appears to be indispensable for certain biological activities. nih.gov Exploring subtle modifications could refine binding. | Improved target engagement and specificity. |

Exploration of Novel Biological Targets and Therapeutic Applications (non-clinical)

While the primary target of NTZ and its analogues is the pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) enzyme in anaerobic pathogens, the versatility of the thiazolide scaffold suggests a broader range of biological activities. nih.govnih.gov Future non-clinical research should aim to screen 2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide and its derivatives against a diverse panel of targets to uncover new therapeutic potential.

Potential novel targets and applications include:

Anticancer Activity: NTZ and other thiazolides have been identified as moderate inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer. nih.gov These compounds were found to reduce the levels of key proteins involved in cell proliferation and survival, such as cyclin D1 and c-Myc, leading to cell cycle arrest and apoptosis. nih.gov Screening this compound for STAT3 inhibition and antiproliferative activity against various cancer cell lines is a logical next step. Other potential anticancer targets for benzamide derivatives include ROR1 and Aurora kinase. researchgate.net

Enzyme Inhibition: Beyond PFOR, the thiazole (B1198619) carboxamide scaffold has been investigated for the inhibition of other enzymes. For example, certain derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are relevant in inflammation and cancer. acs.org

Antiviral and Antiparasitic Applications: The parent compound, NTZ, has a broad spectrum of activity against various viruses and parasites. nih.govresearchgate.net The fluorinated analogue should be evaluated against a wide range of pathogens to determine its spectrum of activity.

Table 2: Potential Biological Targets for Future Investigation

| Biological Target Class | Specific Example | Therapeutic Rationale (Non-Clinical) |

|---|---|---|

| Signal Transduction Proteins | STAT3 (Signal Transducer and Activator of Transcription 3) | Inhibition of cancer cell proliferation, survival, and induction of apoptosis. nih.gov |

| Metabolic Enzymes | COX-1 / COX-2 (Cyclooxygenase) | Development of novel anti-inflammatory or anticancer agents. acs.org |

| Parasitic Enzymes | G6PD (Glucose-6-phosphate dehydrogenase) of Giardia lamblia | Identification of new antigiardial agents with specific metabolic targets. mdpi.com |

| Bacterial Enzymes | Pyruvate:ferredoxin oxidoreductase (PFOR) | Broad-spectrum antibacterial activity against anaerobic microorganisms. nih.govnih.gov |

Integration of Advanced Computational Techniques in Compound Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process, from hit identification to lead optimization. For this compound, integrating these techniques can rationalize SAR data and guide the design of superior analogues.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical correlation between the chemical structures of a series of analogues and their biological activity. who.intnih.gov For NTZ derivatives, 2D-QSAR studies have identified that activity can be improved by increasing the molecular connectivity index and local charge surface index while decreasing molecular flexibility. who.int 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) can provide insights into the required steric and electrostatic properties for optimal target interaction. who.int

Molecular Docking: Docking simulations can predict how the compound and its analogues bind to the active site of a target protein, such as PFOR or STAT3. nih.govresearchgate.net These studies can help elucidate the mechanism of action and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for potency, guiding the design of new derivatives with improved binding affinity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. researchgate.net Early prediction of pharmacokinetic properties can help prioritize compounds that are more likely to have favorable drug-like characteristics, reducing the risk of late-stage failures.

Addressing Challenges in Compound Metabolic Stability and in vivo Research Efficacy

Translating a promising compound from in vitro activity to in vivo efficacy is a major hurdle in drug development. For the N-(5-nitro-2-thiazolyl)benzamide class, key challenges include ensuring adequate metabolic stability and demonstrating efficacy in animal models.

Future research in this area should focus on:

Pharmacokinetic Profiling: Early assessment of the pharmacokinetic (PK) profile in animal models is crucial. This involves determining key parameters such as half-life, bioavailability, and plasma concentration after administration. Compounds with poor PK profiles may fail to reach therapeutic concentrations at the target site, leading to a lack of in vivo efficacy. researchgate.net

Efficacy in Disease Models: Once a compound demonstrates a favorable PK profile, its efficacy must be tested in relevant animal models of infection, inflammation, or cancer. These studies are essential to establish a proof-of-concept and validate the therapeutic potential of the compound.

Table 3: Strategies to Overcome Preclinical Development Challenges

| Challenge | Assessment Method | Mitigation Strategy |

|---|---|---|

| Low Aqueous Solubility | pH-dependent solubility profiling. researchgate.net | Salt formation; synthesis of more soluble prodrugs; formulation development. |

| Poor Metabolic Stability | In vitro incubation with liver microsomes or hepatocytes. | Structural modification to block metabolic hotspots (e.g., deuteration, fluorination). |

| Low Permeability / Bioavailability | Caco-2 cell permeability assays; everted rat intestine model. researchgate.net | Modulation of lipophilicity; design of actively transported prodrugs. |

| Lack of in vivo Efficacy | Testing in relevant animal disease models. | Dose-ranging studies; optimization of PK/PD (pharmacokinetic/pharmacodynamic) relationship. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.